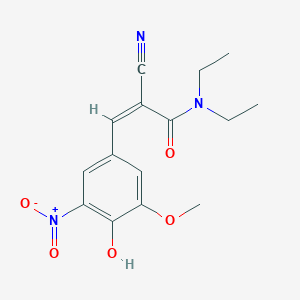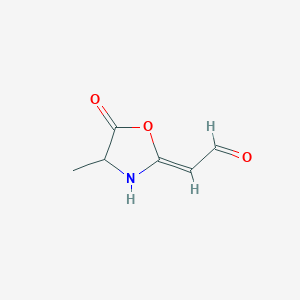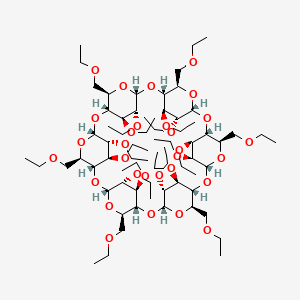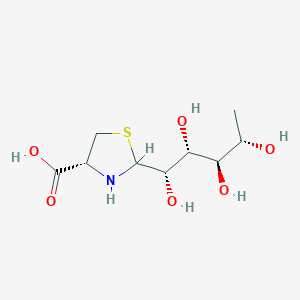
Mono(3-hydroxybutyl)phthalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(3-hydroxybutyl)phthalate (M3HP) is a chemical compound that belongs to the phthalate family. It is widely used as a plasticizer in various plastic products, such as toys, food packaging, and medical devices. M3HP is also used in the synthesis of other chemicals, including resins and adhesives. In recent years, M3HP has gained significant attention due to its potential health hazards and environmental impacts.
Wissenschaftliche Forschungsanwendungen
Metabolit von Dibutylphthalat
Mono(3-hydroxybutyl)phthalat ist ein Metabolit von Dibutylphthalat (DBP), das in vielen Konsumgütern verwendet wird {svg_1}.
Endokrine Disruption
Phthalate, einschließlich this compound, sollen endokrine Disruption verursachen {svg_2}. Dies bedeutet, dass sie das endokrine System des Körpers beeinträchtigen und negative Auswirkungen auf Entwicklung, Fortpflanzung, das Nervensystem und das Immunsystem haben können.
Zusammenhang mit Frühgeburt
Forschungen haben gezeigt, dass es einen Zusammenhang zwischen der Exposition gegenüber Phthalat-Gemischen, einschließlich this compound, und Frühgeburten geben kann {svg_3}. Hormonkonzentrationen können diesen Zusammenhang vermitteln {svg_4}.
Auswirkungen auf Hormonkonzentrationen
Es gibt Hinweise darauf, dass eine Veränderung der Hormonkonzentrationen auf dem kausalen Weg zwischen der Exposition gegenüber Phthalat-Gemischen während der Schwangerschaft und anschließender Frühgeburt stattfindet {svg_5}. Dies deutet darauf hin, dass this compound möglicherweise einen Einfluss auf den Hormonspiegel haben könnte.
Charakterisierung der Exposition
This compound wurde in Studien verwendet, um die Exposition von schwangeren Frauen gegenüber Phthalaten zu charakterisieren {svg_6}. Dies hilft, die möglichen gesundheitlichen Auswirkungen einer solchen Exposition zu verstehen.
Indikator für die Exposition gegenüber Ersatzstoffen für Phthalate
Da die Verwendung einiger Phthalate aufgrund von Hinweisen auf ihre Toxizität abnimmt, sind neue Phthalate und nicht-phthalatbasierte Ersatzstoffe auf dem Markt. This compound kann als Indikator für die Exposition gegenüber diesen Ersatzstoffen dienen {svg_7}.
Wirkmechanismus
Target of Action
Mono(3-hydroxybutyl)phthalate is a metabolite of Dibutyl phthalate (DBP), which is widely used in consumer products . It primarily targets the endocrine system, affecting the hormone balance of the organism . It can alter the development and function of hormone-dependent structures within the nervous system .
Mode of Action
Mono(3-hydroxybutyl)phthalate interacts with hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level .
Biochemical Pathways
The compound dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This dysregulation can affect various biochemical pathways and their downstream effects, leading to neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Mono(3-hydroxybutyl)phthalate’s action can induce neurological disorders . Studies have reported an inverse association between child motor development and maternal concentrations of mono-hydroxy-n-butyl phthalate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mono(3-hydroxybutyl)phthalate. For instance, the use of certain cleaning and personal care products, diet, and even ice cream consumption have been associated with increased exposure to phthalates . Additionally, the compound’s action can be influenced by sociodemographic characteristics and drinking water sources .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Mono(3-hydroxybutyl)phthalate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Phthalates, the group of chemicals that Mono(3-hydroxybutyl)phthalate belongs to, have been associated with disruptions in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions
Temporal Effects in Laboratory Settings
It is known that phthalate metabolites can present cytotoxic dose-response effects .
Dosage Effects in Animal Models
It is known that phthalates can induce neurological disorders .
Metabolic Pathways
It is known that phthalates can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis .
Transport and Distribution
It is known that phthalates can alter the development and function of hormone-dependent structures within the nervous system .
Subcellular Localization
It is known that phthalates can interfere with nuclear receptors in various neural structures .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Mono(3-hydroxybutyl)phthalate can be achieved through the esterification of phthalic anhydride with 3-hydroxybutanol.", "Starting Materials": ["Phthalic anhydride", "3-hydroxybutanol", "Sulfuric acid", "Toluene"], "Reaction": [ "In a round-bottom flask, add phthalic anhydride and 3-hydroxybutanol in equimolar amounts.", "Add a catalytic amount of sulfuric acid to the mixture.", "Heat the mixture under reflux in toluene solvent for several hours.", "Allow the mixture to cool and then dilute with water.", "Extract the product with dichloromethane and dry over anhydrous magnesium sulfate.", "Purify the product using column chromatography with a suitable eluent." ] } | |
| 57074-43-8 | |
Molekularformel |
C₁₂H₁₄O₅ |
Molekulargewicht |
238.24 |
Synonyme |
1,2-Benzenedicarboxylic Acid 1-(3-Hydroxybutyl)ester; _x000B_1,2-Benzenedicarboxylic Acid Mono(3-hydroxybutyl)ester; MHBP; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)

